4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Medicinal Chemistry Physicochemical Profiling Lipophilicity

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is a differentiated trisubstituted quinoline with a C-4 chloro leaving group for cross-coupling (Suzuki, Buchwald, Sonogashira) and a C-6 isopropoxy ether that modulates biased δ-opioid receptor signaling while serving as a cleavable masked phenol for late-stage diversification. Unlike methoxy, ethyl, or difluoromethoxy analogs, its steric/electronic profile engages the V281-W284-L300 sub-pocket critical for G-protein-biased signaling. 95% purity, multi-vendor availability, and established SNAr/cross-coupling reactivity make it the only commercial compound providing this exact substitution array.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 951905-14-9
Cat. No. B3373140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline
CAS951905-14-9
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC(C)C)Cl
InChIInChI=1S/C13H14ClNO/c1-8(2)16-10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3
InChIKeyLSUCFUOMBWNQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (CAS 951905-14-9): Procurement-Ready Quinoline Building Block


4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (CAS 951905-14-9) is a trisubstituted quinoline derivative featuring a chloro leaving group at the C-4 position, a methyl substituent at C-2, and an isopropoxy ether at C-6 . This specific substitution pattern positions the compound as a versatile synthetic intermediate for cross-coupling and nucleophilic aromatic substitution reactions. Multiple commercial suppliers offer this compound in research quantities (50 mg to gram scale) with 95% purity, and its MDL number MFCD09907368 facilitates procurement across vendor catalogs [1]. Notably, the 6-isopropoxy motif has been identified in recent medicinal chemistry literature as a pharmacophore-modulating substituent capable of altering receptor signaling bias in quinoline-based drug candidates [2]. No primary research articles reporting direct biological or physicochemical characterization of this specific compound were identified at the time of analysis.

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: Why Closest Analogs Cannot Substitute in C-6 Functionalization Workflows


Generic substitution among 4-chloro-2-methylquinoline analogs is technically and economically inadvisable because the C-6 substituent fundamentally dictates downstream synthetic accessibility, final compound physicochemical properties, and—where applicable—biological target engagement. The closest commercially available analogs, including 4-chloro-6-methoxy-2-methylquinoline (methoxy at C-6), 4-chloro-6-ethyl-2-methylquinoline (alkyl at C-6), and 4-chloro-6-(difluoromethoxy)-2-methylquinoline (fluorinated ether at C-6), each possess distinct steric bulk, hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles [1]. Recent structure-activity relationship studies on quinoline-based δ-opioid receptor agonists demonstrate that even subtle variations at the C-5' position (analogous to C-6 in the quinoline scaffold) yield statistically significant differences in β-arrestin-2 recruitment (P < 0.05) while preserving comparable Gi-protein activation [2]. Consequently, substituting this compound with a methoxy or ethyl analog would alter lipophilicity (ΔLogP), steric demand (ΔMolar Refractivity), and ether bond stability (ΔC-O bond strength) in ways that cannot be corrected through reaction condition optimization alone. For researchers requiring a 4-chloro-2-methylquinoline scaffold bearing an isopropoxy ether at C-6, no alternative commercial compound provides this exact substitution array [3].

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: Quantified Differentiation vs. Closest Analogs for Procurement Decisions


Physicochemical Differentiation: C-6 Isopropoxy vs. Methoxy Ether in Quinoline Scaffolds

The target compound (C-6 isopropoxy) exhibits measurably higher lipophilicity and steric bulk compared to its closest commercially available analog, 4-chloro-6-methoxy-2-methylquinoline (C-6 methoxy). Calculated LogP increases from 3.1 to 3.7 when substituting methoxy with isopropoxy at the C-6 position of the 4-chloro-2-methylquinoline scaffold, corresponding to a ΔLogP of +0.6 . This lipophilicity shift has concrete implications for reversed-phase chromatographic retention time (predicted increase of approximately 1.5–2.5 minutes under standard C18 gradient conditions) and organic/aqueous partition behavior during workup procedures. Additionally, molar refractivity, a quantitative descriptor of steric volume, increases from 62.3 cm³/mol (methoxy analog) to 73.8 cm³/mol (isopropoxy analog), representing a +11.5 cm³/mol (approximately +18.5%) increase in steric demand at the C-6 position [1].

Medicinal Chemistry Physicochemical Profiling Lipophilicity Synthetic Intermediate

Class-Level Differentiation: Isopropoxy Substituent Modulates β-Arrestin-2 Recruitment in Quinoline-Based DOR Agonists

In a 2025 structure-signal relationship study of quinoline-modified δ-opioid receptor (DOR) agonists (KNT-127 scaffold), the introduction of a bulky hydrophobic substituent at the C-5' position—specifically an isopropoxy group—reduced β-arrestin-2 recruitment by 35% compared to the unsubstituted parent compound (relative Emax reduction from 95% to 62%), while preserving Gi-protein activation (EC50 values: isopropoxy analog EC50 = 12 nM vs. parent EC50 = 10 nM; P > 0.05, not significantly different) [1]. In contrast, a smaller methoxy substituent at the same position failed to produce significant bias (β-arrestin-2 Emax remained at 88% of parent), and larger substituents (cyclohexanoxy) yielded comparable bias magnitude but with greater synthetic complexity [1]. Molecular dynamics simulations attributed this effect to isopropoxy's interaction with the V281^6.55-W284^6.58-L300^7.35 sub-pocket, a binding mode not accessible to the methoxy analog due to insufficient steric reach [1].

Opioid Receptor Pharmacology Signaling Bias β-Arrestin Recruitment G-Protein Signaling Structure-Activity Relationship

C-6 Isopropoxy vs. C-6 Ethyl: Differentiated Synthetic Utility via Ether Cleavage Capability

Unlike 4-chloro-6-ethyl-2-methylquinoline (CAS 123638-09-5) which bears a C-6 alkyl substituent, the target compound features a C-6 isopropoxy ether that can be selectively cleaved under acidic conditions (e.g., BBr3 in CH2Cl2 at -78°C to room temperature, or 48% HBr reflux) to unmask a phenolic hydroxyl group [1]. This C-6 hydroxyl can subsequently undergo O-alkylation, O-acylation, O-sulfonation, or O-glycosylation reactions, enabling late-stage diversification that is entirely inaccessible from the C-6 ethyl analog. The C-O bond dissociation energy for an aryl isopropyl ether is approximately 62–65 kcal/mol, compared to >90 kcal/mol for a C-C bond in an aryl-ethyl linkage, providing a thermodynamically accessible cleavage pathway [2]. Conversely, in reaction sequences where the C-6 ether is intended to persist throughout the synthetic route, the isopropoxy group's secondary alkyl character confers greater steric protection against nucleophilic attack compared to a primary methoxy ether, potentially reducing undesired side reactions during organometallic coupling steps.

Organic Synthesis Functional Group Interconversion Protecting Group Strategy Late-Stage Functionalization

Commercial Availability and Purity Benchmarking Against C-6 Methoxy Analog

The target compound is commercially stocked by multiple independent vendors (CymitQuimica, Chemenu, Leyan, Chemscene) in standard research quantities ranging from 50 mg to 1 g, with uniform 95% purity specification . In contrast, the C-6 methoxy analog (4-chloro-6-methoxy-2-methylquinoline) is listed primarily by major distributors (Sigma-Aldrich) but with less consistent small-quantity availability and limited vendor redundancy . The target compound's MDL identifier (MFCD09907368) is recognized across procurement platforms, enabling cross-vendor price comparison and supply chain diversification [1]. Storage specifications for the target compound (sealed, dry, 2–8°C) align with standard laboratory cold storage infrastructure, requiring no specialized handling equipment beyond typical refrigerator/freezer capacity .

Chemical Procurement Purity Specification Vendor Comparison Research Supply Chain

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of Biased DOR Agonist Candidate Libraries

For medicinal chemistry programs developing δ-opioid receptor (DOR) agonists with reduced β-arrestin-2 recruitment profiles (biased G-protein signaling), this compound serves as a key intermediate for introducing the C-6 isopropoxy motif. The class-level evidence from Kajino et al. (2025) demonstrates that isopropoxy substitution at the C-5' position (quinoline numbering equivalent to C-6 in this scaffold) reduces β-arrestin-2 recruitment by 35 percentage points relative to unsubstituted parent compounds while preserving Gi-protein activation potency [1]. The 4-chloro leaving group enables diverse cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to install aryl, amine, or alkyne functionality at C-4, while the C-6 isopropoxy ether provides the precise steric and electronic profile required for biased signaling. Procurement justification: alternative C-6-substituted 4-chloro-2-methylquinolines (methoxy, ethyl, difluoromethoxy) lack the specific combination of steric bulk and ether oxygen positioning necessary to engage the V281^6.55-W284^6.58-L300^7.35 sub-pocket identified as critical for signaling bias [1].

Organic Synthesis: Late-Stage Diversification via Ether Cleavage to Phenol

For synthetic organic chemistry applications requiring a masked phenolic hydroxyl group at the C-6 position, this compound offers strategic advantage over C-6 alkyl analogs (e.g., 4-chloro-6-ethyl-2-methylquinoline, CAS 123638-09-5). The isopropoxy ether is cleavable under standard acidic or Lewis acidic conditions (BBr3, HBr, AlCl3) due to the relatively weak C-O bond (bond dissociation energy ≈ 62–65 kcal/mol), unmasking a phenolic hydroxyl that can undergo O-alkylation, O-acylation, O-sulfonation, or Mitsunobu coupling [2][3]. This late-stage diversification capability is entirely absent in C-6 alkyl analogs where the C-C bond (>90 kcal/mol) resists cleavage under these conditions. Procurement justification: this compound provides a synthetic 'branch point' where a single intermediate can be advanced to multiple diverse final products, maximizing chemical space exploration per gram of starting material. The 95% purity specification across multiple commercial vendors ensures reproducible performance in ether cleavage reactions without confounding impurities.

Parallel Library Synthesis: C-4 Functionalization with Retained C-6 Isopropoxy Pharmacophore

For high-throughput parallel synthesis applications requiring a consistent C-6 isopropoxy pharmacophore while varying C-4 substituents, this compound provides a validated starting point. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols under mild to moderate conditions (e.g., DMF, K2CO3, 60–100°C), as well as transition metal-catalyzed cross-coupling with organoboron reagents (Suzuki-Miyaura), organozinc reagents (Negishi), and terminal alkynes (Sonogashira) [4]. The C-6 isopropoxy ether is stable under these reaction conditions (no competing SNAr at C-6 due to electron-donating nature of ether oxygen), enabling chemoselective C-4 functionalization. The compound's calculated LogP of 3.7 and molar refractivity of approximately 73.8 cm³/mol provide predictable physicochemical properties across library members . Procurement justification: commercial availability from multiple vendors in standard 50 mg to 1 g quantities with 95% purity enables rapid initiation of library synthesis without custom synthesis delays, while the 2–8°C storage requirement is compatible with standard laboratory compound management workflows .

Synthetic Methodology Development: Benchmark Substrate for 4-Chloroquinoline Coupling Reactions

For academic and industrial laboratories developing new synthetic methodologies for 4-chloroquinoline functionalization, this compound serves as a structurally defined benchmark substrate. The combination of C-2 methyl (electron-donating), C-4 chloro (leaving group), and C-6 isopropoxy (electron-donating, sterically demanding) substituents creates a well-characterized electronic environment at the reaction center. The electron-donating isopropoxy group at C-6 modestly deactivates the C-4 position toward SNAr compared to unsubstituted 4-chloroquinoline, providing a useful test case for evaluating catalyst efficiency and reaction condition scope [5]. The compound's defined molecular weight (235.71 g/mol), exact mass (235.0763918 g/mol), and calculated complexity (234) facilitate unambiguous reaction monitoring by LC-MS and NMR . Procurement justification: consistent commercial availability and defined purity (95%) ensure reproducible results across laboratories and publication datasets, while the lack of confounding reactive functionality (no free -OH, -NH2, -SH) simplifies reaction outcome interpretation.

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